molecular formula C39H60N10O8 B10766424 Fsllry-NH2

Fsllry-NH2

Cat. No.: B10766424
M. Wt: 797.0 g/mol
InChI Key: KMSCNWHRNILNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FSLLRY-NH2 is a synthetic peptide known for its role as a selective antagonist of protease-activated receptor 2 (PAR2). This receptor is a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation, pain, and tissue repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

FSLLRY-NH2 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, often involving additional purification steps such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

FSLLRY-NH2 primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

Major Products

The primary product of the synthesis is the this compound peptide itself. During the synthesis, intermediate protected peptides are formed, which are eventually deprotected and cleaved to yield the final product .

Scientific Research Applications

FSLLRY-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study peptide synthesis and structure-activity relationships.

    Biology: Investigates the role of PAR2 in various biological processes, including inflammation and pain signaling.

    Medicine: Explores potential therapeutic applications in conditions like chronic pain, inflammation, and cardiovascular diseases.

    Industry: Utilized in the development of new drugs targeting PAR2 and related pathways .

Mechanism of Action

FSLLRY-NH2 exerts its effects by binding to and inhibiting PAR2. This receptor is activated by proteolytic cleavage, which exposes a tethered ligand that binds intramolecularly to the receptor. This compound blocks this activation, thereby inhibiting downstream signaling pathways such as the activation of protein kinase C (PKC) and extracellular signal-regulated kinases (ERK). This inhibition leads to reduced inflammation, pain, and other physiological responses mediated by PAR2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and potency as a PAR2 antagonist. It has been extensively studied for its ability to modulate PAR2-mediated signaling pathways, making it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C39H60N10O8

Molecular Weight

797.0 g/mol

IUPAC Name

N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44)

InChI Key

KMSCNWHRNILNRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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